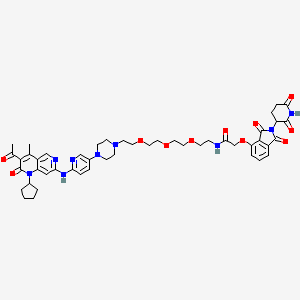![molecular formula C16H22F6N2O4 B12453902 Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate is a chemical compound characterized by the presence of two trifluoromethyl groups and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate typically involves the reaction of 2,2,2-trifluoro-1-(piperidin-4-yl)ethanol with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalates and other oxidation products.
Reduction: Reduction reactions can yield the corresponding alcohols and amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce alcohols and amines .
Applications De Recherche Scientifique
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with specific binding sites on proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: This compound shares the trifluoromethyl and piperidine moieties but lacks the oxalate group.
1-Trifluoroacetyl piperidine: Similar in structure but with different functional groups.
Uniqueness
Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate is unique due to the presence of the oxalate group, which can participate in additional chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H22F6N2O4 |
|---|---|
Poids moléculaire |
420.35 g/mol |
Nom IUPAC |
bis(2,2,2-trifluoro-1-piperidin-4-ylethyl) oxalate |
InChI |
InChI=1S/C16H22F6N2O4/c17-15(18,19)11(9-1-5-23-6-2-9)27-13(25)14(26)28-12(16(20,21)22)10-3-7-24-8-4-10/h9-12,23-24H,1-8H2 |
Clé InChI |
WGTPCOHQKXNHEG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(C(F)(F)F)OC(=O)C(=O)OC(C2CCNCC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453824.png)
![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B12453838.png)
![N-(3,4-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12453841.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)
![2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12453855.png)

![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)

![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)


![2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12453904.png)
![Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B12453907.png)
